3-Phenylhex-5-enoic acid
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,13,14) |
InChI Key |
KARGDSIBBUXAAF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylhex 5 Enoic Acid and Analogues
Established and Novel Approaches to the Core Structure
The construction of the 3-phenylhex-5-enoic acid framework can be achieved through several strategic bond formations. Key retrosynthetic disconnections often involve the formation of the carbon-carbon bonds at the C3-C4 or C4-C5 positions, or the olefination to introduce the C5-C6 double bond.
Grignard Reagent-Mediated Syntheses
Grignard reagents are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgmissouri.edu In the context of synthesizing phenylalkenoic acids, a common strategy involves the reaction of a suitable Grignard reagent with an electrophilic partner. For instance, the synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid begins with phenylacetic acid, which is converted to its ester form. This ester then undergoes a Grignard reaction with allylmagnesium bromide to furnish an intermediate that is subsequently hydrolyzed and aminated. smolecule.com
Another general approach involves the reaction of phenylmagnesium bromide with a carbonyl compound. missouri.edumiracosta.eduyoutube.com This can be applied to the synthesis of precursors to 3-phenylhex-5-enoic acid. For example, a Grignard reaction between phenylmagnesium bromide and an appropriate aldehyde or ketone can establish the phenyl-substituted carbon center. missouri.edu The versatility of Grignard reagents allows for their application in various stages of the synthesis, including the formation of key intermediates. google.com
Table 1: Examples of Grignard Reagent Applications in Phenylalkenoic Acid Synthesis
| Reactants | Product Type | Reference |
| Phenylacetic acid ester, Allylmagnesium bromide | Phenylhexenoic acid intermediate | smolecule.com |
| Phenylmagnesium bromide, Ethanal | 1-Phenylethanol (precursor) | missouri.edu |
| Phenylmagnesium bromide, Carbon dioxide | Benzoic acid (related synthesis) | miracosta.edu |
Malonic Acid Condensation and Decarboxylation Strategies
The Knoevenagel-Doebner condensation is a classic method for the synthesis of α,β-unsaturated carboxylic acids. This reaction typically involves the condensation of an aldehyde or ketone with malonic acid in the presence of a basic catalyst, such as piperidine, followed by decarboxylation. bu.edufrontiersin.org This strategy can be adapted for the synthesis of precursors to 3-phenylhex-5-enoic acid. For instance, cinnamaldehyde (B126680) can react with malonic acid to produce a mixture of mono- and di-basic acids. bu.edu
A related approach, the malonic ester synthesis, involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation to yield a carboxylic acid. masterorganicchemistry.com This method provides a reliable way to introduce alkyl chains and can be conceptually applied to build the backbone of 3-phenylhex-5-enoic acid. Recent developments have focused on milder decarboxylation methods, such as using N,N'-carbonyldiimidazole (CDI) at room temperature, which can improve the efficiency and applicability of these strategies. organic-chemistry.org
Table 2: Malonic Acid-Based Synthetic Strategies
| Reaction Type | Key Reagents | Product Type | Reference |
| Knoevenagel-Doebner | Aldehyde, Malonic acid, Piperidine | α,β-Unsaturated carboxylic acid | bu.edufrontiersin.org |
| Malonic Ester Synthesis | Malonic ester, Base, Alkyl halide | Substituted carboxylic acid | masterorganicchemistry.com |
| Mild Decarboxylation | Malonic acid derivative, CDI | Carbonyl imidazole (B134444) intermediate | organic-chemistry.org |
Wittig Reaction and Horner-Wadsworth-Emmons Olefination in Enone Precursors
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for the formation of carbon-carbon double bonds. masterorganicchemistry.comconicet.gov.ar These reactions are particularly useful for converting aldehydes and ketones into alkenes with good stereocontrol. In the synthesis of 3-phenylhex-5-enoic acid and its analogs, these methods are often employed to introduce the terminal double bond or to construct an enone precursor. nih.govthieme-connect.de
The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred due to the formation of water-soluble phosphate (B84403) byproducts, simplifying purification. conicet.gov.ar The stereochemical outcome of the HWE reaction can often be controlled to favor either the (E) or (Z)-isomer by modifying the phosphonate reagent and reaction conditions. jst.go.jparkat-usa.orgresearchgate.netmdpi.com For example, the use of bis(2,2,2-trifluoroethyl)phosphonoacetate reagents often leads to (Z)-selective olefination, while other modifications can promote (E)-selectivity. arkat-usa.orgmdpi.com These reactions can be applied to the synthesis of α,β-unsaturated esters which can then be further elaborated to the desired phenylalkenoic acid. conicet.gov.ar
Table 3: Olefination Reactions in Phenylalkenoic Acid Synthesis
| Reaction | Key Reagents | Key Feature | Reference |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus ylide | C=C bond formation | masterorganicchemistry.comthieme-connect.de |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate carbanion | Stereocontrolled olefination | conicet.gov.arjst.go.jp |
| Still-Gennari Olefination | Aldehyde, Bis(2,2,2-trifluoroethyl) phosphonate | (Z)-selective olefination | mdpi.com |
Stereocontrolled Synthesis of Related Phenylalkenoic Acids
The development of stereocontrolled methods is crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects. researchgate.netescholarship.orgjyu.fi For phenylalkenoic acids, controlling the stereochemistry at the C3 chiral center and the geometry of the C5-C6 double bond is of significant interest.
Various strategies have been employed to achieve stereocontrol. These include the use of chiral auxiliaries, asymmetric catalysts, and substrate-controlled reactions. For example, the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) utilizes an asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst to establish the chiral center with high enantiomeric excess. nih.gov Halolactonization reactions of lactam-tethered 5-aryl-4(E)-pentenoic acids have also been shown to proceed with high stereocontrol, providing access to complex fused ring systems. cwu.edu
Mechanochemical Approaches to Unsaturated Carboxylic Acids
Mechanochemistry, which involves chemical transformations induced by mechanical force, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. cardiff.ac.uk These methods often proceed faster, with higher yields, and without the need for bulk solvents.
Recently, mechanochemical-assisted methods have been developed for the synthesis of unsaturated carboxylic acid derivatives. For example, a mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids has been reported to proceed efficiently under ball-milling conditions. rsc.orgrsc.orgresearchgate.net While not directly applied to 3-phenylhex-5-enoic acid itself in the reviewed literature, this approach highlights the potential of mechanochemistry for the synthesis of related unsaturated systems. These solvent-free or low-solvent methods offer significant advantages in terms of environmental impact and operational simplicity. rsc.orgdntb.gov.ua
Enantioselective and Diastereoselective Synthetic Pathways
Achieving high levels of enantioselectivity and diastereoselectivity is a key challenge in the synthesis of complex molecules like substituted phenylalkenoic acids. rsc.orgorganic-chemistry.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while diastereoselective synthesis focuses on controlling the formation of one diastereomer over others in molecules with multiple stereocenters.
A notable example of an enantioselective synthesis is the preparation of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, where asymmetric hydrogenation is the key stereochemistry-determining step. nih.gov Another powerful strategy involves dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. nih.gov
Diastereoselective reactions are often guided by the existing stereochemistry in the substrate or by the use of chiral reagents or catalysts. For example, the conjugate addition of organocuprates to chiral α,β-unsaturated systems can proceed with high diastereoselectivity. The synthesis of δ-unsaturated γ-amino acids has been achieved with high diastereoselectivity through the use of chiral starting materials and carefully controlled reaction sequences. rsc.org
Asymmetric Catalysis in Alkenoic Acid Formation
Asymmetric catalysis is a cornerstone for producing enantioenriched organic compounds from prochiral substrates. In the context of alkenoic acids, chiral catalysts guide the formation of specific stereoisomers, which is crucial for their application in medicinal chemistry and materials science. thieme-connect.denih.gov
Chiral scaffolds, such as those derived from 1,1'-binaphthols (BINOLs) and 1,1'-spirobisindane-7,7'-diols (SPINOLs), are considered "privileged" due to their effectiveness in a wide range of asymmetric transformations. nih.gov The development of novel chiral structures, including those based on bis-indole frameworks (SPINDOLEs), continues to expand the toolkit for asymmetric synthesis. nih.gov These catalysts often feature confined chiral microenvironments that enhance both reactivity and enantioselectivity. nih.gov
A notable example involves the copper-catalyzed asymmetric oxytrifluoromethylation of alkenes. thieme-connect.de In a reaction utilizing a chiral bisoxazoline ligand and a copper(I) source, 5-phenylhex-5-enoic acid reacts to form a chiral lactone with 82% enantiomeric excess (ee). thieme-connect.de This transformation proceeds through the enantioselective formation of a C-O bond via a proposed copper(III) intermediate. thieme-connect.de The stereochemical outcome of such reactions can be highly dependent on the ligand's structure, including its bite angle and rigidity. thieme-connect.de
The use of chiral squaramide organocatalysts has also been explored in the asymmetric bromolactonization of δ-unsaturated carboxylic acids, such as 5-arylhex-5-enoic acids. sci-hub.se These catalysts operate through hydrogen bonding and can achieve high enantioselectivities, with reports of up to 96% ee for the resulting bromolactones. sci-hub.se
Table 1: Asymmetric Catalysis Examples
| Reaction | Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Oxytrifluoromethylation | 5-phenylhex-5-enoic acid | Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) / chiral bisoxazoline ligand | Chiral lactone | 82% | thieme-connect.de |
| Azidolactonization | 5-phenylhex-5-enoic acid | Copper catalyst / chiral bisoxazoline ligand | Chiral azidolactone | 89% | thieme-connect.de |
Chemo-enzymatic Approaches to Chiral Building Blocks
Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce valuable chiral molecules. nih.govuniovi.esnih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and amines, providing access to enantiomerically pure building blocks. nih.govuniovi.esmdpi.com
A key strategy is lipase-catalyzed transesterification, which can be performed at low temperatures to enhance enantioselectivity. nih.govmdpi.com For instance, the optical resolution of 2-methyl-2-nitrobut-3-en-1-ol has been achieved using a lipase-catalyzed transesterification at -40 °C, yielding products with high optical purity. nih.govmdpi.com This method involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com
Enzymatic resolutions are not limited to small molecules. They have been successfully applied in the synthesis of complex pharmaceutical intermediates. For example, the chemoenzymatic synthesis of the antidepressant Norsertraline involves a dynamic kinetic resolution (DKR) of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) using a lipase (B570770) in conjunction with a ruthenium catalyst for racemization. uniovi.es This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. uniovi.es
These enzymatic methods provide a powerful and sustainable alternative to traditional chemical resolutions for preparing chiral precursors that can be elaborated into complex molecules like 3-phenylhex-5-enoic acid derivatives. nih.gov
Control of Alkene Geometry (E/Z Isomerism) in Synthesis
The geometry of the double bond in alkenoic acids, designated as E (entgegen) or Z (zusammen), is a critical aspect of their molecular structure that can significantly influence their properties and biological activity. masterorganicchemistry.com Therefore, controlling the E/Z isomerism during synthesis is of paramount importance.
The Wittig reaction is a classic method for alkene synthesis that can offer stereochemical control. In the synthesis of an intermediate for irreversible HIV protease inhibitors, N-Cbz-5S-amino-6-phenyl-hex-3Z-enoic acid, a Wittig reaction between Cbz-L-phenylalanal and a specific phosphonium (B103445) salt ylide generated with potassium bis(trimethylsilyl)amide (KHMDS) yielded the desired product with high stereoselectivity (Z:E > 99:1). koreascience.kr The choice of base and reaction conditions was crucial to suppress racemization and achieve a high yield of the Z-isomer. koreascience.kr
Isomerization of a pre-existing double bond is another strategy to control alkene geometry. Molybdenum-based complexes have been shown to catalyze the selective isomerization of terminal alkenes to internal (Z)-2-alkenes. acs.org For example, using a cis-Mo(CO)₄(PPh₃)₂ precatalyst with a p-toluenesulfonic acid (TsOH) cocatalyst, various functionalized terminal alkenes were converted to the corresponding 2-alkenes, generally favoring the Z-isomer. acs.org
Photocatalysis offers a modern approach to E → Z isomerization, inspired by the natural process of vision. acs.org The isomerization of polarized alkenes can be achieved using photocatalysts, where the selectivity can be influenced by factors such as the catalyst's triplet energy and steric or electronic properties of the substrate. acs.org For instance, ortho-substitution on the phenyl ring of an aryl-alkene can be used to systematically modify the molecule's conformation and enhance Z-selectivity during isomerization. acs.org
Synthesis of Functionalized 3-Phenylhex-5-enoic Acid Derivatives
The introduction of functional groups such as halogens, amino, and hydroxyl moieties onto the 3-phenylhex-5-enoic acid scaffold allows for the creation of a diverse range of derivatives with tailored properties.
Introduction of Halogen Functionality
Halogenated organic compounds are of significant interest in medicinal chemistry and materials science. nih.govmdpi.com The introduction of halogens can be achieved through various synthetic methods.
Asymmetric bromolactonization, as mentioned earlier, is an effective method for the simultaneous introduction of a bromine atom and the formation of a lactone ring from 5-arylhex-5-enoic acids. sci-hub.se This reaction, often catalyzed by chiral organocatalysts, proceeds with high yields and enantioselectivities. sci-hub.se
The synthesis of halopropyl bridged carboxylic ortho esters provides stable, protected forms of 3-halopropionic acids, which are valuable three-carbon building blocks. acgpubs.orgresearchgate.net These can be prepared by the esterification of 3-methyl-3-hydroxymethyloxetane with 3-bromopropionyl chloride, followed by a Lewis acid-catalyzed rearrangement. acgpubs.orgresearchgate.net The corresponding iodo-derivative can be prepared through a halogen exchange on an intermediate ester before the rearrangement. researchgate.net These building blocks can then be used in subsequent reactions, such as Wittig-type couplings, to construct more complex halogenated molecules. acgpubs.orgresearchgate.net
Direct halogenation of aromatic rings is also a common strategy. For instance, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be dichlorinated by treatment with hydrochloric acid and hydrogen peroxide to yield 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com
Amino-Substituted Alkenoic Acids
Amino acids and their derivatives are fundamental building blocks in chemistry and biology. The synthesis of amino-substituted alkenoic acids often involves multi-step sequences.
One approach involves a Michael addition reaction. For example, 4-amino-3-phenylhex-5-enoic acid derivatives have been synthesized by the Michael addition of an imine (formed from allylamine (B125299) and benzaldehyde) to cinnamic acid derivatives. researchsquare.com The resulting intermediate is then hydrolyzed to reveal the amino group. researchsquare.com
The synthesis of (R,E)-3-Amino-6-phenylhex-5-enoic acid can be initiated from phenylacetic acid and allylamine. smolecule.com The process involves the formation of an ester, a Grignard reaction with allylmagnesium bromide, followed by hydrolysis and amination to introduce the amino group. smolecule.com
More complex, multi-substituted allylic amino acids can be synthesized via asymmetric catalysis. For example, (S, Z)-2-Amino-6-hydroxy-5-phenylhex-4-enoic acid has been prepared as part of a nickel-complex with a chiral ligand, achieving high diastereoselectivity and enantiomeric excess. rsc.org
Table 2: Synthesis of Amino-Substituted Alkenoic Acids
| Compound | Synthetic Method | Key Steps | Reference |
|---|---|---|---|
| 4-Amino-3-phenylhex-5-enoic acid | Michael Addition | Imine formation, Michael addition, Hydrolysis | researchsquare.com |
| (R,E)-3-Amino-6-phenylhex-5-enoic acid | Grignard-based approach | Esterification, Grignard reaction, Hydrolysis, Amination | smolecule.com |
| N-Cbz-5S-amino-6-phenyl-hex-3Z-enoic acid | Wittig Reaction | Ylide formation with KHMDS, Wittig olefination, Hydrolysis | koreascience.kr |
Hydroxy-Substituted Alkenoic Acids
The introduction of hydroxyl groups can significantly alter the polarity and hydrogen-bonding capabilities of a molecule. Syntheses of hydroxy-substituted alkenoic acids often employ stereoselective reduction or hydroxylation reactions.
The asymmetric synthesis of (S)-3-hydroxy-5-phenylpentanoic acid, a saturated analogue, has been achieved through an aldol (B89426) reaction followed by a diastereoselective reduction and subsequent hydrolysis. nih.gov Similar strategies can be adapted for unsaturated systems.
In a stereoselective synthesis of precursors for diaminopimelic acids, a ketone-containing intermediate, tert-butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate, was reduced to the corresponding alcohol. acs.org The stereochemical outcome of the reduction to form the hydroxy group was controlled by the choice of reducing agent. Using L-selectride resulted in the (4R)-hydroxy derivative, while a CBS reduction using (R)-(+)-2-methyl-CBS-oxazaborolidine yielded the (4S)-hydroxy product. acs.org
Furthermore, amino-substituted alkenoic acids can also bear hydroxyl groups, as seen in the synthesis of (S, Z)-2-amino-6-hydroxy-5-phenylhex-4-enoic acid. rsc.org Additionally, derivatives containing a 2-hydroxyphenyl moiety can be prepared, for example, by the reaction of 2-aminophenols with ethyl 3-oxobutanoate to form 3-[(2-hydroxyphenyl)amino]but-2-enoates. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Phenylhex-5-enoic acid |
| 5-Phenylhex-5-enoic acid |
| (R,E)-3-Amino-6-phenylhex-5-enoic acid |
| 4-Amino-3-phenylhex-5-enoic acid |
| Cinnamic acid |
| Allylamine |
| Benzaldehyde |
| Phenylacetic acid |
| Allylmagnesium bromide |
| (S, Z)-2-Amino-6-hydroxy-5-phenylhex-4-enoic acid |
| (S)-3-Hydroxy-5-phenylpentanoic acid |
| tert-Butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate |
| L-selectride |
| (R)-(+)-2-Methyl-CBS-oxazaborolidine |
| 3-[(2-Hydroxyphenyl)amino]but-2-enoates |
| 2-Aminophenol |
| Ethyl 3-oxobutanoate |
| N-Cbz-5S-amino-6-phenyl-hex-3Z-enoic acid |
| Cbz-L-phenylalanal |
| Potassium bis(trimethylsilyl)amide (KHMDS) |
| 1,1'-Binaphthols (BINOLs) |
| 1,1'-Spirobisindane-7,7'-diols (SPINOLs) |
| 2-Methyl-2-nitrobut-3-en-1-ol |
| 1,2,3,4-Tetrahydro-1-naphthylamine |
| p-Toluenesulfonic acid (TsOH) |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
| 3-Methyl-3-hydroxymethyloxetane |
Incorporation of Trifluoromethyl Groupsacs.org
The introduction of a trifluoromethyl (CF3) group into organic molecules is a significant strategy in medicinal chemistry and materials science. nih.govethz.ch The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. ethz.chbeilstein-journals.org In the context of 3-phenylhex-5-enoic acid analogues, the incorporation of a trifluoromethyl group can lead to novel derivatives with potentially altered biological activities. Methodologies for achieving this often involve sophisticated synthetic strategies to control regioselectivity and stereoselectivity.
One highly stereoselective approach involves the use of ester-enolate ethz.chbeilstein-journals.org-Wittig and ethz.chethz.ch-Ireland−Claisen rearrangements. acs.org These methods provide a pathway to highly functionalized, trifluoromethyl-containing molecules with a high degree of stereocontrol. The general strategy begins with γ-trifluoromethylated propargylic alcohols, which are converted into either (E)- or (Z)-allylic alcohols. These alcohols then serve as precursors in the key rearrangement reactions. acs.org
ethz.chbeilstein-journals.org-Wittig Rearrangement
For the ethz.chbeilstein-journals.org-Wittig rearrangement, the trifluoromethylated allylic alcohols are first converted to their corresponding [[γ-(trifluoromethyl)allyl]oxy]acetic acid methyl esters. The subsequent rearrangement yields α-hydroxy-β-(trifluoromethyl)-γ,δ-unsaturated carboxylic acid methyl esters in good yields. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting allylic alcohol. acs.org
(Z)-Substrates : The rearrangement of (Z)-configured substrates proceeds with high stereoselectivity, leading exclusively to anti-isomers. This process involves a complete transfer of chirality and results in the formation of an E-configuration at the newly created olefinic bond. acs.org
(E)-Substrates : In contrast, the rearrangement of (E)-configured substrates demonstrates lower stereoselectivity, resulting in the formation of both syn- and anti-products. acs.org
ethz.chethz.ch-Ireland−Claisen Rearrangement
As a complementary method, the ethz.chethz.ch-Ireland−Claisen rearrangement utilizes α-methoxyacetic acid γ-(trifluoromethyl)allyl esters derived from the same trifluoromethylated allylic alcohols. This rearrangement also shows a strong dependence on the stereochemistry of the substrate. acs.org
(E)-Substrates : These substrates are efficiently converted into syn-products with high stereoselectivity. acs.org
(Z)-Substrates : Similar to the ethz.chbeilstein-journals.org-Wittig rearrangement of (E)-substrates, the Ireland-Claisen rearrangement of (Z)-substrates exhibits relatively low stereoselectivity. acs.org
These two complementary rearrangement methodologies offer versatile and stereocontrolled routes to complex, trifluoromethylated carboxylic acid derivatives that are analogues of 3-phenylhex-5-enoic acid. acs.org
Research Findings on Stereoselective Trifluoromethylation Rearrangements
| Starting Substrate Type | Rearrangement Type | Primary Product Stereochemistry | Stereoselectivity | Reference |
| (Z)-[[γ-(Trifluoromethyl)allyl]oxy]acetic acid methyl ester | ethz.chbeilstein-journals.org-Wittig | anti | High | acs.org |
| (E)-[[γ-(Trifluoromethyl)allyl]oxy]acetic acid methyl ester | ethz.chbeilstein-journals.org-Wittig | syn and anti mixture | Low | acs.org |
| (E)-α-Methoxyacetic acid γ-(trifluoromethyl)allyl ester | ethz.chethz.ch-Ireland−Claisen | syn | High | acs.org |
| (Z)-α-Methoxyacetic acid γ-(trifluoromethyl)allyl ester | ethz.chethz.ch-Ireland−Claisen | syn and anti mixture | Low | acs.org |
Chemical Reactivity and Transformation Pathways
Cyclization Reactions
Cyclization reactions are a cornerstone of the reactivity of 3-phenylhex-5-enoic acid and its isomers. These intramolecular processes are valuable for constructing complex cyclic molecules from a linear precursor.
Halolactonization (e.g., Iodolactonization, Bromolactonization)
Halolactonization is a powerful class of electrophilic addition reactions that transforms an alkenoic acid into a halogen-containing lactone. nih.gov The reaction is initiated by an electrophilic halogen source, which activates the double bond to form a cyclic halonium ion intermediate. wikipedia.org The pendant carboxylic acid then acts as an internal nucleophile, attacking the intermediate to close the ring and form the lactone. wikipedia.org This process is widely used in the synthesis of natural products and other complex organic molecules. clockss.orgrsc.org
For the closely related isomer, 5-phenylhex-5-enoic acid, bromolactonization has been studied using various chiral amine catalysts and bromine sources. clockss.org The use of N-bromosuccinimide (NBS) in the presence of a C3-symmetric trisimidazoline catalyst in toluene (B28343) resulted in the formation of the corresponding bromolactone with high yield and enantioselectivity. clockss.org Similarly, asymmetric iodolactonization of 5-phenylhex-5-enoic acid has been achieved with high enantiomeric excess using a specially designed multinuclear zinc catalyst. rsc.org While less common, chlorolactonization can be induced using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). nih.gov The resulting halolactones are valuable synthetic intermediates due to the presence of a halogen atom, which can be used for further chemical modifications. clockss.org
Regioselectivity and Stereoselectivity in Lactone Formation
The outcomes of halolactonization reactions are governed by principles of regioselectivity and stereoselectivity. According to Baldwin's rules for ring closure, the formation of a five-membered ring via a 5-exo-tet pathway is kinetically favored over the formation of a six-membered ring through a 6-endo-tet closure. wikipedia.org Therefore, 3-phenylhex-5-enoic acid is expected to yield a five-membered γ-lactone.
The stereoselectivity of the reaction is highly dependent on the reagents and conditions used. nih.gov In studies on the analogous compound 4-phenyl-hex-4-enoic acid, the diastereoselectivity of halolactonization was found to be strongly influenced by the specific halogenating agent. nih.gov For instance, using N-iodosuccinimide (NIS) resulted in a very high diastereomeric ratio (d.r.) of 97:3, favoring the anti product. nih.gov In contrast, using a chlorinating agent like DCDMH showed poor diastereoselectivity (60:40 d.r.). nih.gov The development of catalytic asymmetric methods has allowed for high enantioselectivity. In the bromolactonization of 5-arylhex-5-enoic acids, certain squaramide organocatalysts have produced the desired bromolactones with up to 96% enantiomeric excess (ee). sci-hub.se Similarly, a chiral dinuclear zinc complex catalyst afforded the iodolactone of 5-phenylhex-5-enoic acid in 98% ee. rsc.org
| Halogenating Agent | Halogen | Yield (%) | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|
| DCDMH | Chlorine | 69 | 60:40 |
| NBS | Bromine | 55 | 71:29 |
| DBDMH | Bromine | 81 | 69:31 |
| TBCO | Bromine | 98 | 97:3 |
| NIS | Iodine | 95 | 97:3 |
Oxidative Cyclization Reactions (e.g., Permanganate-Mediated)
The oxidative cyclization of 1,5-dienes using permanganate (B83412) ion is an effective method for producing 2,5-disubstituted tetrahydrofurans (THF-diols). soton.ac.ukbeilstein-journals.org This reaction proceeds with high stereoselectivity and has been applied in the synthesis of various natural products. beilstein-journals.org As a 1,5-diene derivative (considering the phenyl ring and the terminal double bond), 3-phenylhex-5-enoic acid is a potential substrate for this transformation, which would yield a substituted tetrahydrofuran. The reaction involves the formation of a manganese(V) glycolate (B3277807) intermediate, which then undergoes acid-promoted cyclization. soton.ac.uk
Chiral Phase Transfer Catalysis in Oxidative Cyclization
Asymmetric phase-transfer catalysis is a powerful technique for achieving enantioselectivity in reactions involving immiscible phases. rsc.orgbeilstein-journals.org This method has been successfully applied to the permanganate-promoted oxidative cyclization of 1,5-dienes. soton.ac.uknih.gov In the oxidative cyclization of esters of 2-methylenehex-5-enoic acid, the use of a chiral phase-transfer catalyst (CPTC) led to excellent yields and high enantiomeric excesses. soton.ac.uk It was noted that substitution of the alkene with a trans-phenyl group led to a decrease in enantioinduction, highlighting the electronic and steric influence of the aryl substituent on the catalytic cycle. soton.ac.uk The catalyst and substrate are believed to form a π-stacking interaction that facilitates the asymmetric induction. soton.ac.uk
Intramolecular Buchner Reaction of Diazoketone Analogues
The intramolecular Buchner reaction is a rhodium-catalyzed cyclization of an α-diazoketone that contains an aromatic ring. rsc.orgcapes.gov.br This reaction is a valuable method for synthesizing seven-membered cycloheptatriene (B165957) rings fused to other cyclic systems. researchgate.net To undergo this reaction, 3-phenylhex-5-enoic acid would first need to be converted into its corresponding α-diazoketone analogue.
Based on studies of diazoketones derived from similar structures like 3-arylpropionic and 4-phenylbutyric acids, the rhodium(II) acetate-catalyzed cyclization would involve the phenyl ring. rsc.orgcapes.gov.br The reaction proceeds via a rhodium carbenoid intermediate which adds to the aromatic ring, leading to a bicyclo[5.3.0]decatrienone system (an azulenone derivative) after rearrangement of the initial norcaradiene adduct. rsc.org The specific substitution pattern on the aryl ring can influence whether the azulenone is the final product or if it rearranges further into a tetralone. rsc.orgcapes.gov.br The development of chiral catalysts, such as copper-bis(oxazoline) complexes, has enabled this transformation to be performed with high enantioselectivity. researchgate.netnih.gov
Photocycloaddition Reactions
The presence of both a phenyl group and a carbon-carbon double bond allows 3-phenylhex-5-enoic acid to participate in intramolecular photocycloaddition reactions. When an aromatic ring is irradiated with UV light, it can undergo cycloaddition with a tethered alkene. figshare.com The meta (or [3+2]) photocycloaddition is a known reaction for such systems, capable of generating significant molecular complexity in a single step by forming multiple new rings and stereocenters. figshare.com
Another potential pathway is an intramolecular [2+2] photocycloaddition. The structural isomer 2-methylene-5-phenylhex-5-enoic acid has been shown to undergo a visible-light-driven, iridium-catalyzed intramolecular crossed [2+2] photocycloaddition to form bicyclo[2.1.1]hexane structures efficiently. organic-chemistry.org This suggests that under appropriate photochemical conditions, 3-phenylhex-5-enoic acid could potentially undergo similar cycloadditions between the phenyl ring and the alkene or other transformations depending on the specific reaction conditions and sensitizers used.
Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in the hexenoic acid chain is a site of rich reactivity, enabling various addition and functionalization reactions.
The alkene moiety of 3-Phenylhex-5-enoic acid can undergo reductive transformations to yield the corresponding saturated derivative, 3-phenylhexanoic acid. This type of reaction typically involves the addition of hydrogen across the double bond. Common laboratory methods for such reductions on similar unsaturated compounds include catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Other reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can also be used to reduce double bonds, particularly when they are conjugated with carbonyl groups, though their reactivity with isolated alkenes can vary. smolecule.com For instance, in related unsaturated γ-amino acids, reduction reactions are known to convert the double bond into a single bond, resulting in saturated derivatives. smolecule.com
Recent advancements in synthetic methodology have demonstrated the difunctionalization of the alkene in 3-Phenylhex-5-enoic acid using mechanochemistry. A general and modular protocol for olefin difunctionalization has been developed through the synergistic action of radical ligand transfer (RLT) and electron catalysis. researchgate.net This method allows for the chemo- and regioselective 1,2-nitronitrooxylation of a wide range of alkenes under solvent-free or minimal solvent conditions. researchgate.net
When (E)-3-phenylhex-5-enoic acid was subjected to these mechanochemical conditions, it participated in an intramolecular cyclization facilitated by the presence of the carboxylic acid group. This reaction led to the formation of a γ-lactone nitrative derivative. researchgate.net
Table 1: Mechanochemical Difunctionalization of (E)-3-Phenylhex-5-enoic Acid
| Substrate | Reagents & Conditions | Product | Outcome |
|---|
Data sourced from a study on mechanochemically driven alkene difunctionalization. researchgate.net
The allylic position of 3-Phenylhex-5-enoic acid (the carbon atom adjacent to the double bond) is a key site for functionalization. Transition metal-catalyzed allylic functionalization reactions represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions often proceed via the formation of a π-allyl metal intermediate. snnu.edu.cn
One relevant transformation is the allylic aminodecarboxylation of β,γ-unsaturated carboxylic acids, which has been achieved using a combination of organophotoredox and copper hybrid catalysis. thieme-connect.com While the primary substrates in the study were α,α-disubstituted, the methodology highlights a pathway for converting the carboxylic acid group into an allylic amine. The reaction proceeds via a radical mechanism, where an initially formed carboxyl radical undergoes decarboxylation to generate an allylic radical, which is then trapped by an electrophilic nitrogen source. thieme-connect.com The regioselectivity of such reactions can be controlled by the choice of metal catalyst and ligands. thieme-connect.com
Mechanistic studies on rhodium-catalyzed allylic C-H amination have shown that C-H activation to form a π-allyl complex is a viable pathway, followed by reaction with an amine source to yield the allylic amination product. chemrxiv.org
Carboxylic Acid Group Transformations
The carboxylic acid functional group is a cornerstone of organic synthesis, and in 3-Phenylhex-5-enoic acid, it serves as a handle for esterification, amide bond formation, and other classical transformations.
The carboxylic acid group of 3-Phenylhex-5-enoic acid can be readily converted to its corresponding esters through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible. chemguide.co.uklibretexts.org For example, reacting 3-Phenylhex-5-enoic acid with methanol (B129727) under acidic conditions would yield methyl 3-phenylhex-5-enoate.
The reverse reaction, hydrolysis, cleaves the ester back to the carboxylic acid and the alcohol. libretexts.org This can be achieved under either acidic or basic conditions. ucalgary.casavemyexams.com
Acid-Catalyzed Hydrolysis : This is the direct reverse of Fischer esterification. Heating the ester with a large excess of water and a strong acid catalyst shifts the equilibrium toward the carboxylic acid and alcohol. libretexts.org The reaction is reversible and typically does not go to completion. savemyexams.com
Base-Promoted Hydrolysis (Saponification) : Heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that goes to completion. savemyexams.comlibretexts.org The initial products are the alcohol and the carboxylate salt (e.g., sodium 3-phenylhex-5-enoate). masterorganicchemistry.com To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. masterorganicchemistry.com
Table 2: General Esterification and Hydrolysis Reactions
| Reaction | Reactants | Reagents | Products | Reversibility |
|---|---|---|---|---|
| Esterification | 3-Phenylhex-5-enoic acid, Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (3-Phenylhex-5-enoate), Water | Reversible chemguide.co.uk |
| Acid Hydrolysis | Ester, Water | Acid catalyst (e.g., H₂SO₄), Heat | 3-Phenylhex-5-enoic acid, Alcohol | Reversible savemyexams.com |
The carboxylic acid of 3-Phenylhex-5-enoic acid can be activated and reacted with ammonia (B1221849) or a primary or secondary amine to form an amide bond. The direct reaction of a carboxylic acid and an amine requires high temperatures and is often not practical for complex molecules. luxembourg-bio.com Therefore, the use of coupling reagents is the standard approach. luxembourg-bio.comlibretexts.org
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (an O-acylisourea in the case of DCC). This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide and a urea (B33335) byproduct. luxembourg-bio.com To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. luxembourg-bio.com Research on related compounds has shown that the carboxylic acid moiety can participate in intramolecular peptide bond formation, underscoring its suitability for amidation reactions. core.ac.uk
Table 3: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagent | General Function |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com |
| Uronium/Aminium Salts | HATU, HBTU | Forms an active ester intermediate, often with minimal side reactions. luxembourg-bio.com |
Decarboxylation Studies
The decarboxylation of carboxylic acids, a reaction involving the removal of a carboxyl group and the release of carbon dioxide, is a significant transformation in organic synthesis. For β,γ-unsaturated acids like 3-phenylhex-5-enoic acid, this process can be initiated under various conditions, including thermal, catalytic, or oxidative methods. While specific studies focusing exclusively on the decarboxylation of 3-phenylhex-5-enoic acid are not extensively documented in publicly available literature, the reactivity of structurally similar β,γ-unsaturated and phenyl-substituted carboxylic acids provides a strong basis for understanding its potential transformation pathways.
Research into the decarboxylation of related compounds indicates that the reaction often proceeds through mechanisms that take advantage of the electronic features of the molecule. The presence of the allyl group and the phenyl substituent in 3-phenylhex-5-enoic acid are expected to influence its reactivity in decarboxylation reactions.
Detailed Research Findings
Studies on analogous β,γ-unsaturated carboxylic acids have explored several decarboxylation strategies. One prominent method is the hypervalent iodine(III)-mediated oxidative decarboxylation. organic-chemistry.org This approach has been shown to effectively convert β,γ-unsaturated carboxylic acids into the corresponding allylic acetates or amines, representing a metal-free alternative to traditional heavy-metal oxidants. organic-chemistry.org The reaction is believed to proceed through an ionic pathway involving an allyl-λ³-iodane intermediate. organic-chemistry.org For substrates with aryl substituents, electron-rich groups tend to enhance reactivity. organic-chemistry.org
Palladium catalysis is another powerful tool for the decarboxylation of allylic esters derived from unsaturated carboxylic acids. elsevierpure.comacs.org These reactions, often termed decarboxylation-allylation, proceed smoothly to yield allylated products. elsevierpure.com Dual catalysis systems, combining photoredox and palladium catalysis, have also been developed for the decarboxylative allylation of related phenylacetic acids, which operate at room temperature with carbon dioxide as the sole byproduct. nih.gov This method involves the generation of radical intermediates through photochemical oxidation, followed by palladium-catalyzed allylation. nih.gov
Enzymatic decarboxylation presents a green chemistry approach. Enzymes like ferulic acid decarboxylase have demonstrated activity towards α,β-unsaturated carboxylic acids, and protein engineering efforts are expanding their substrate scope. researchgate.net While 3-phenylhex-5-enoic acid is a β,γ-unsaturated acid, the ongoing development in enzymatic systems may lead to biocatalysts capable of its decarboxylation.
Thermal decarboxylation is a more classical approach, where heat is applied to induce the elimination of CO2. fiveable.me The stability of the resulting carbanion or the transition state geometry plays a crucial role. For some carboxylic acids, particularly β-keto acids and malonic acids, decarboxylation occurs readily upon heating. masterorganicchemistry.comschoolwires.net Theoretical studies on the thermal decarboxylation of but-3-enoic acid, a simple β,γ-unsaturated acid, suggest a concerted pericyclic mechanism. grafiati.com The presence of a phenyl group at the 3-position in 3-phenylhex-5-enoic acid could potentially stabilize intermediates, influencing the reaction conditions required for thermal decarboxylation.
The following table summarizes representative conditions for the decarboxylation of related unsaturated carboxylic acids, which can be considered indicative of potential pathways for 3-phenylhex-5-enoic acid.
| Catalyst/Reagent System | Substrate Type | Product Type | Reference |
| PhI(OAc)₂ | β,γ-Unsaturated Carboxylic Acids | Allylic Acetates | organic-chemistry.org |
| Pd(OAc)₂/PPh₃ | Allylic Esters of β-Keto Carboxylic Acids | α-Allylated Ketones | elsevierpure.com |
| Photoredox/Palladium Dual Catalysis | Phenylacetic Acid Allyl Esters | Allylated Alkanes | nih.gov |
| Ferulic Acid Decarboxylase (Engineered) | Unsaturated Aliphatic Acids | Alkenes | researchgate.net |
| Heat | β-Keto Acids | Ketones | masterorganicchemistry.com |
Derivatives and Analogues: Synthesis and Academic Relevance
Structurally Related Phenyl-Substituted Unsaturated Carboxylic Acids
The core structure of 3-phenylhex-5-enoic acid can be modified to generate a variety of isomeric forms and related derivatives. These modifications can involve altering the position of the phenyl group or the double bond, or introducing additional functional groups, leading to compounds with distinct chemical properties and potential applications.
Several positional and functional isomers of 3-phenylhex-5-enoic acid have been synthesized and studied. For instance, 5-phenylhex-5-enoic acid is a constitutional isomer where the phenyl group is located at the C5 position, adjacent to the double bond. The synthesis of 5-arylhex-5-enoic acids, including the phenyl derivative, can be achieved through a multi-step process. masterorganicchemistry.com One common route involves the Wittig reaction of a suitable aryl methyl ketone followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. masterorganicchemistry.com Asymmetric bromolactonization of these δ-unsaturated carboxylic acids has been investigated using chiral squaramide organocatalysts, yielding bromolactones with high enantioselectivity. masterorganicchemistry.com
Another class of related compounds includes amino-substituted derivatives. The synthesis of 4-amino-3-phenylhex-5-enoic acid begins with the formation of an imine derivative through the nucleophilic addition of allylamine (B125299) to benzaldehyde. organic-chemistry.org This imine then acts as a Michael donor in a reaction with cinnamic acid derivatives to form 3-phenyl-4-(phenylmethylidene amino)hex-5-enoic acid. organic-chemistry.org Subsequent hydrolysis of the imine bond yields the target 4-amino-3-phenylhex-5-enoic acid. organic-chemistry.org Similarly, the chiral amino acid (R,E)-3-Amino-6-phenylhex-5-enoic acid can be synthesized starting from phenylacetic acid and allylamine. beilstein-journals.org The process involves the formation of an ester intermediate, a Grignard reaction with allylmagnesium bromide, followed by hydrolysis and amination. beilstein-journals.org
Protected forms of these amino acids, such as (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-phenyl-5-hexenoic acid (Fmoc protected) and (3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-6-phenyl-5-hexenoic acid (Boc protected), are also important synthetic intermediates, particularly in peptide synthesis. gla.ac.uk
| Compound Name | Isomeric Relationship to 3-Phenylhex-5-enoic acid | Key Synthetic Feature |
| 5-Phenylhex-5-enoic acid | Positional Isomer | Synthesized from 5-arylhex-5-enoates. masterorganicchemistry.com |
| 4-Amino-3-phenylhex-5-enoic acid | Functionalized Isomer | Formed via Michael addition and imine hydrolysis. organic-chemistry.org |
| (R,E)-3-Amino-6-phenylhex-5-enoic acid | Functionalized Isomer | Synthesized using a Grignard reaction and subsequent amination. beilstein-journals.org |
| (S)-3-((tert-Butyldiphenylsilyl)oxy)hex-5-enoic Acid | Functionalized Isomer | Prepared via protection and oxidation of the corresponding alcohol. frontiersin.org |
Complex Molecular Scaffolds Derived from 3-Phenylhex-5-enoic Acid
The strategic placement of functional groups in 3-phenylhex-5-enoic acid and its derivatives makes them valuable precursors for constructing more complex molecular architectures. These include chiral nitrogen-containing heterocycles, peptidomimetics, and unique bridged and spirocyclic systems.
Derivatives of 3-phenylhex-5-enoic acid are useful starting materials for the synthesis of chiral N-heterocycles like piperidines and pyrrolidines, which are prevalent scaffolds in natural products and pharmaceuticals. wikipedia.org
A key strategy involves the cyclization of amino-substituted derivatives. For example, 4-amino-3-phenylhex-5-enoic acid can be subjected to conditions utilizing carboxyl group activating agents like EDC and HOBt, which facilitates an intramolecular amidation to yield substituted pyrrolidine-2-one derivatives . organic-chemistry.org
The synthesis of piperidines can also be approached from related structures. For example, a synthetic route towards the natural product (+)-deoxoprosopinine involves the creation of a densely functionalized dihydropyridone as a key intermediate. masterorganicchemistry.com A related enone-containing amino acid, (2S,5E)-2-Amino-4-oxo-6-phenyl-hex-5-enoic acid hydrochloride , highlights the utility of such backbones in accessing heterocyclic systems. masterorganicchemistry.com The synthesis of chiral 3-phenylpiperidine, a crucial component of drugs like Niraparib, often starts from N-protected 3-piperidone, but the underlying phenyl-substituted six-carbon chain demonstrates the importance of this structural motif. organic-chemistry.org The construction of these heterocyclic rings often relies on well-established transformations, including intramolecular aza-Michael reactions, to form the saturated N-heterocyclic core.
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced metabolic stability and conformational rigidity. Peptidyl olefins, where a peptide bond is replaced by a C=C double bond, are important examples of peptide isosteres.
Derivatives of 3-phenylhex-5-enoic acid serve as crucial C-terminal building blocks for the stereoselective synthesis of these peptidomimetics. A chemo-enzymatic approach can be used to generate optically active building blocks. This method often involves the enzymatic hydrolysis of prochiral diesters to introduce chirality, followed by a series of chemical transformations. For instance, a highly functionalized derivative, (2R,5R,3Z)-5-(9-Fluorenylmethoxycarbonylamino)-2-isopropyl-3-methyl-6-phenylhex-3-enoic Acid , represents an advanced building block for constructing complex peptidyl olefin structures. These building blocks typically incorporate a functionality, such as a sulfone, that enables a Julia-Kocienski reaction with an N-terminal aldehyde, facilitating the creation of the desired olefinic linkage.
Bicyclo[2.1.1]hexanes are gaining significant attention in medicinal chemistry as bridged scaffolds that can serve as bioisosteres for disubstituted phenyl rings. These three-dimensional structures provide access to unexplored chemical space.
An intramolecular crossed [2+2] photocycloaddition of a styrene (B11656) derivative provides an efficient route to these bicyclic systems. A derivative of 3-phenylhex-5-enoic acid, 2-methylene-5-phenylhex-5-enoic acid , has been successfully used as a substrate in this reaction. Under visible light irradiation in the presence of an iridium photocatalyst, the diene undergoes a [2+2] cycloaddition via triplet energy transfer to form the corresponding bicyclo[2.1.1]hexane product in high yield. This method is notable for its mild conditions and tolerance of the carboxylic acid functionality. The resulting bicyclo[2.1.1]hexane can be further functionalized, demonstrating the utility of this strategy for creating complex and sp³-rich molecular architectures.
Spirocyclic compounds, which feature two rings connected through a single atom, are of great interest in drug discovery due to their rigid and three-dimensional nature. Spirocyclohexenes can be synthesized through cycloaddition reactions, most notably the Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. beilstein-journals.org To generate a spirocyclohexene product from a derivative of 3-phenylhex-5-enoic acid, one of the reacting partners would need to be part of a pre-existing ring system. For example, the alkene portion of 3-phenylhex-5-enoic acid could act as a dienophile, reacting with a cyclic diene. Alternatively, a derivative could be designed where the diene component is exocyclic to a ring, which would then react with a dienophile to form the spirocyclic junction.
Another powerful method for constructing five-membered spirocycles is the 1,3-dipolar cycloaddition. For instance, azomethine ylides can react with cyclopropenes to afford bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. wikipedia.org While this specific example does not yield a spirocyclohexene, the principle of using a dipolar cycloaddition to create spiro-fused systems is well-established and could be adapted. By carefully designing a derivative of 3-phenylhex-5-enoic acid to contain either a suitable diene/dienophile for a Diels-Alder reaction or a 1,3-dipole/dipolarophile for a Huisgen cycloaddition, the synthesis of novel spirocyclic scaffolds, including spirocyclohexenes, becomes a feasible synthetic goal.
Diaminopimelic Acid Derivatives
The synthesis of derivatives of diaminopimelic acid (DAP) from precursors related to 3-phenylhex-5-enoic acid is a notable area of academic research, primarily due to the crucial role of DAP in bacterial physiology. meso-Diaminopimelic acid (meso-DAP) is a key component in the peptidoglycan cell walls of most Gram-negative bacteria, where it is involved in the cross-linking of glycan strands. researchgate.net This makes the biosynthetic pathway of DAP an attractive target for the development of novel antibiotics. researchgate.netacs.org Furthermore, fragments of peptidoglycan containing DAP have been shown to possess immunostimulatory properties. mostwiedzy.plnih.gov
A significant synthetic approach utilizes a derivative of 3-phenylhex-5-enoic acid, specifically tert-butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate, as a key intermediate. acs.org This enone-derived α-amino acid serves as a versatile precursor for the stereoselective synthesis of both meso-DAP and l,l-DAP analogues. acs.org The general strategy involves the stereoselective reduction of the keto group to an allylic alcohol. acs.org The stereochemistry of this reduction can be controlled by the choice of reagents, leading to different diastereomers of the resulting alcohol. acs.org
Subsequent chemical transformations, including an Overman rearrangement to install the second amino group, hydrogenation of the alkene, and oxidation of the phenyl group, ultimately yield the protected diaminopimelic acid derivatives. acs.orggla.ac.uk The academic relevance of this synthetic route lies in its ability to provide access to various stereoisomers of DAP, which are essential for studying the mechanisms of bacterial enzymes involved in peptidoglycan biosynthesis and for developing inhibitors of these enzymes. researchgate.netacs.org
The table below summarizes key intermediates and reaction types in the synthesis of diaminopimelic acid derivatives from a 3-phenylhex-5-enoic acid-related precursor, as detailed in the scientific literature.
| Intermediate Compound | Reaction Type | Reagent/Condition | Outcome | Reference |
| tert-Butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate | Stereoselective Reduction | L-selectride | Diastereoselective formation of the corresponding syn-allylic alcohol. | acs.org |
| tert-Butyl (2S,5E)-2-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-enoate | Stereoselective Reduction | (S)-CBS-Me reagent | Diastereoselective formation of the corresponding anti-allylic alcohol. | gla.ac.uk |
| tert-Butyl (2S,4R,5E)-2-(tert-butoxycarbonylamino)-4-hydroxy-6-phenylhex-5-enoate | Overman Rearrangement | Trichloroacetonitrile, DBU | Installation of a second nitrogen functionality, a key step towards DAP. | acs.org |
This synthetic pathway highlights the utility of phenyl-containing hexenoic acid structures as chiral synthons for complex and biologically relevant molecules. The ability to generate specific stereoisomers of DAP is crucial for probing the active sites of bacterial enzymes and for the rational design of novel antibacterial agents. nih.govnih.gov
Computational and Mechanistic Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a pivotal tool in computational chemistry for elucidating the electronic structure, stability, and reactivity of organic molecules. For flexible molecules like 3-phenylhex-5-enoic acid, DFT calculations provide critical insights into conformational preferences, the energetics of reaction pathways, and the influence of the surrounding environment, such as solvents. These computational studies complement experimental findings, offering a molecular-level understanding that is often inaccessible through experimentation alone.
The conformational landscape of a molecule dictates its physical properties and chemical reactivity. For acyclic structures containing multiple rotatable bonds, such as 3-phenylhex-5-enoic acid, identifying the most stable conformers is fundamental. Conformational analysis using DFT typically involves systematically rotating the dihedral angles of key bonds and calculating the potential energy of each resulting geometry. The structures corresponding to energy minima on the potential energy surface represent stable conformers.
While specific DFT studies on the conformational analysis of 3-phenylhex-5-enoic acid are not prevalent in the literature, the methodologies are well-established from research on analogous structures. For instance, computational analyses of 5-benzylimidazolidin-4-one derivatives, which also feature a flexible phenyl-containing side chain, have utilized DFT to determine the relative stability of various conformers. ethz.ch These studies often find that non-covalent interactions, such as stacking between a phenyl group and a heterocyclic ring, play a crucial role in stabilizing certain conformations. ethz.ch Similarly, for flexible fluorinated alkanes, DFT calculations (e.g., using M05-2X and M06 functionals) have been employed to compute room temperature Boltzmann populations of different conformers, revealing how substitution patterns and solvent polarity influence conformational profiles. nih.gov
The general approach involves geometry optimization of various potential conformers, followed by vibrational frequency calculations to confirm they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energies. The relative energies of these conformers allow for the prediction of their population distribution at a given temperature. For 3-phenylhex-5-enoic acid, key rotations would be around the C-C bonds of the hexenoic acid chain and the bond connecting the phenyl group to the chain. The stability of resulting conformers would be influenced by a balance of steric hindrance, intramolecular hydrogen bonding (if any, involving the carboxylic acid), and dispersion forces.
DFT is extensively used to map the potential energy surfaces of chemical reactions, providing geometries and energies for reactants, products, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy, which is a key determinant of the reaction rate.
Computational studies on the intramolecular oxa-Michael reaction of a closely related isomer, 4-phenylhex-5-enoic acid, provide a template for understanding the transition states relevant to the cyclization of such molecules. ntu.edu.sg This work investigated the formation of tetrahydropyrans under both acidic and basic conditions. Computational analysis revealed that the acid-catalyzed reaction proceeds through a late transition state, where the bonding changes are well-advanced. ntu.edu.sg Conversely, under strongly basic conditions, an early transition state was identified. ntu.edu.sg The nature of the transition state (early vs. late) has significant implications for stereoselectivity. ntu.edu.sg
In a different system, the photocatalytic cyclization of 3-phenylhex-2-enoic acid (a double-bond isomer) was investigated using high-level ab initio calculations (CASSCF and CASPT2), which are more sophisticated than standard DFT for electronically excited states but share the same goal of characterizing reaction pathways. nih.gov These calculations identified the transition state for the key proton transfer-coupled cyclization step, determining its energy barrier relative to the preceding intermediate. nih.gov Such analyses are critical for understanding reaction mechanisms and predicting outcomes.
A typical DFT workflow for transition state analysis involves:
Proposing a reaction mechanism and the approximate geometry of the transition state.
Performing a transition state optimization calculation (e.g., using methods like QST2/QST3 or Berny optimization).
Verifying the found structure is a true first-order saddle point via frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state smoothly connects the intended reactants and products.
Solvents can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. researchgate.net Computational chemistry models these effects using either implicit or explicit solvent models. Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, while explicit models involve including a number of individual solvent molecules in the calculation. researchgate.netmdpi.com
A detailed study on the halolactonization of 4-phenyl-hex-4-enoic acid, an isomer of 3-phenylhex-5-enoic acid, provides significant insight into the role of solvents. vub.bersc.org This work combined experiments with ab initio metadynamics simulations to explore the reaction in different solvents. The simulations revealed that the reaction mechanism could shift depending on the solvent environment. vub.bersc.org In a non-polar solvent like dichloromethane (B109758) (CH2Cl2), the reaction tends to follow a concerted pathway. vub.be However, in a polar, protic solvent like methanol (B129727) (MeOH), the mechanism can transition towards a more traditional two-step pathway involving a discrete ionic intermediate, as the polar solvent is better able to stabilize the charged species. vub.bersc.org
The study also highlighted how explicit solvent interactions can affect stereoselectivity. Dynamic simulations showed that syn-directing noncovalent interactions (e.g., hydrogen bonding) between the alkenoic acid and the halogen source could be disrupted by explicit interactions with protic solvent molecules or basic additives. vub.bersc.org This disruption leads to a change in the diastereoselective outcome of the reaction, explaining the experimental observation that reactions in methanol were highly selective for the anti-addition product. vub.bersc.org These findings underscore the importance of accounting for specific solvent interactions in mechanistic models. vub.be
Table 5.1: Experimentally Observed Solvent Effects on Diastereoselectivity in Halolactonization of Alkenoic Acids
| Substrate | Halogen Source | Solvent | Diastereomeric Ratio (anti:syn) | Reference |
| 4-phenyl-hex-4-enoic acid analogue | DCDMH | CH₂Cl₂ | 76:24 | vub.be |
| 4-phenyl-hex-4-enoic acid analogue | DCDMH | MeOH | 99:1 | vub.be |
Data adapted from a study on related cyclic alkenoic acids, demonstrating the pronounced effect of solvent on stereoselectivity. vub.be
Mechanistic Investigations of Catalytic Processes
Catalysts provide alternative, lower-energy pathways for chemical reactions. Understanding the precise role of a catalyst—how it interacts with substrates and facilitates bond-making and bond-breaking events—is crucial for optimizing existing reactions and designing new ones. For a substrate like 3-phenylhex-5-enoic acid, with multiple functional groups, various catalytic processes are possible, including those involving radical intermediates or activation by Lewis acids.
The alkene moiety in 3-phenylhex-5-enoic acid is susceptible to radical addition, initiating a variety of difunctionalization reactions. mdpi.comthieme-connect.delibretexts.org These processes often involve the generation of a radical species that adds to the double bond, followed by a second step that functionalizes the resulting carbon-centered radical.
Mechanistic studies have explored such pathways for related molecules. For example, a general protocol for olefin difunctionalization through mechanochemistry was reported to facilitate a nitrative difunctionalization. researchgate.net This process involves the generation of nitryl radicals from ferric nitrate, mediated by catalytic amounts of TEMPO under mechanical force. researchgate.net While this study focused on a range of alkenes, it specifically mentioned that (E)-4-phenylhex-5-enoic acid yielded the corresponding nitronitrooxylation product, demonstrating the applicability of radical difunctionalization to this molecular scaffold. researchgate.net
Another relevant transformation is the photocatalytic generation of sulfonated compounds. An abstract mentions the extension of a visible-light-mediated method—involving aryldiazonium tetrafluoroborates and a sulfur dioxide source—to substrates including 5-phenylhex-5-enoic acid, leading to the formation of sulfonated isobenzofuran-1(3H)-ones. grafiati.com Such reactions typically proceed via a photoredox catalytic cycle that generates an aryl radical, which then engages in a cascade reaction involving the alkene and sulfur dioxide. chimia.ch
The general mechanism for such radical difunctionalizations can be summarized as:
Initiation: Generation of a radical species (e.g., from a photocatalyst or a radical initiator).
Propagation:
Addition of the initial radical to the alkene double bond of 3-phenylhex-5-enoic acid.
The resulting carbon-centered radical is trapped by another reagent, or undergoes cyclization or rearrangement.
Termination: Combination of two radical species.
Mechanistic investigations often employ techniques like radical trapping experiments, light on/off studies for photochemical reactions, and computational modeling (DFT) to elucidate the plausible reaction pathways and intermediates. chimia.chmdpi.com
Lewis acids are electron-pair acceptors that can activate functional groups, typically by coordinating to a lone pair on an oxygen or nitrogen atom. mdpi.com In the context of 3-phenylhex-5-enoic acid, a Lewis acid could activate the carbonyl group of the carboxylic acid or potentially interact with the alkene π-system. Brønsted acids and bases are also critical catalysts for transformations of such molecules.
The intramolecular oxa-Michael reaction of 4-phenylhex-5-enoic acid to form tetrahydropyrans has been studied under both acid and base catalysis. ntu.edu.sg Computational analysis showed that acid catalysis proceeds via a late transition state with a steric explanation for the observed stereoselectivity. ntu.edu.sg In contrast, base-catalyzed reactions at low temperatures proceed under kinetic control through an early transition state, where electrostatic effects can be dominant. ntu.edu.sg
In a different context, the iodocyclization of 5-phenylhex-5-enoic acid was investigated using various chiral pyridine-based ligands as catalysts in combination with an iodine(I) source. diva-portal.org This reaction produces 6-(iodomethyl)-6-phenyltetrahydro-2H-pyran-2-one. While several chiral ligands failed to induce significant enantioselectivity, the study used a known successful catalytic system as a positive control, which required a Brønsted acid co-catalyst (e.g., HNTf₂ or HOTf) to achieve high enantiomeric excess. diva-portal.org This highlights the cooperative role that can exist between a primary catalyst and an acid additive in achieving stereocontrol.
Table 5.2: Selected Catalytic Systems for Transformations of Phenyl-Substituted Hexenoic Acids
| Substrate | Reaction | Catalyst System | Key Finding | Reference |
| 4-Phenylhex-5-enoic acid derivative | Intramolecular oxa-Michael | Acid (TFA) | Kinetically controlled, favors diequatorial product via a late transition state. | ntu.edu.sg |
| 4-Phenylhex-5-enoic acid derivative | Intramolecular oxa-Michael | Base (KOt-Bu) | Kinetically controlled, favors axial-equatorial product via an early transition state. | ntu.edu.sg |
| 5-Phenylhex-5-enoic acid | Iodocyclization | Chiral Pyridine / I⁺ source / HNTf₂ | A Brønsted acid co-catalyst was essential for achieving high enantioselectivity (up to 97% ee). | diva-portal.org |
| (E)-4-Phenylhex-5-enoic acid | Nitronitrooxylation | Fe(NO₃)₃·9H₂O / TEMPO | Mechanochemical radical reaction successfully yielded the difunctionalized product. | researchgate.net |
Spectroscopic Analysis for Structural Elucidation (Advanced Techniques)
Advanced spectroscopic techniques are indispensable for the unambiguous structural elucidation and stereochemical assignment of 3-Phenylhex-5-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of 3-Phenylhex-5-enoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Phenylhex-5-enoic acid would exhibit characteristic signals for the phenyl, carboxylic acid, and hexenoic acid moieties. The stereochemistry at the C3 position can be investigated by analyzing the coupling constants (J-values) between the proton at C3 and the adjacent protons at C2 and C4.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The chemical shifts of the carbons in the phenyl ring, the carbonyl carbon of the carboxylic acid, and the carbons of the hexenoic acid chain would be distinct.
Expected ¹H NMR Data:
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) |
| Phenyl-H | 7.20-7.40 | Multiplet | - |
| C5-H (vinyl) | 5.60-5.80 | Multiplet | - |
| C6-H₂ (vinyl) | 4.95-5.10 | Multiplet | - |
| C3-H | 3.40-3.60 | Multiplet | - |
| C2-H₂ | 2.50-2.70 | Doublet of doublets | - |
| C4-H₂ | 2.30-2.50 | Multiplet | - |
| COOH | 10.0-12.0 | Singlet (broad) | - |
Expected ¹³C NMR Data:
| Carbon Assignment | Chemical Shift (δ) Range (ppm) |
| C=O (Carboxylic Acid) | 178-182 |
| Phenyl C (quaternary) | 140-144 |
| Phenyl C-H | 126-129 |
| C5 (vinyl) | 135-138 |
| C6 (vinyl) | 115-118 |
| C3 | 42-46 |
| C4 | 38-42 |
| C2 | 35-39 |
Mass Spectrometry (MS) for Molecular Ion Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of 3-Phenylhex-5-enoic acid. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming its molecular formula (C₁₂H₁₄O₂). The fragmentation pattern observed in the mass spectrum can also offer structural information.
Expected Fragmentation:
Molecular Ion [M]⁺•: The peak corresponding to the intact molecule.
Loss of H₂O: A common fragmentation for carboxylic acids.
Loss of COOH: Cleavage of the carboxylic acid group.
Benzylic cleavage: Fragmentation at the C3-C4 bond, leading to a stable benzylic cation.
McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a quick and effective method for identifying the key functional groups present in 3-Phenylhex-5-enoic acid.
Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad absorption due to hydrogen bonding |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp absorption |
| C=C (Alkene) | 1640-1680 | Medium absorption |
| C-H (sp² aromatic) | 3000-3100 | Sharp absorptions |
| C-H (sp² vinyl) | 3010-3040 | Sharp absorptions |
| C-H (sp³) | 2850-2960 | Medium to strong absorptions |
X-ray Crystallography for Absolute Configuration
For chiral molecules like 3-Phenylhex-5-enoic acid, X-ray crystallography is the definitive method for determining the absolute configuration of the stereocenter (C3). This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.
Applications As Building Blocks in Chemical Synthesis
Precursor for Complex Organic Molecules
The phenylhexenoic acid framework is a foundational element in the assembly of more complex molecular architectures. The strategic placement of its functional groups allows for a variety of cyclization and functionalization reactions. For instance, derivatives are employed in the generation of heterocyclic systems and chiral natural products.
Research has shown that related structures, such as (E)-6-phenylhex-5-enoic acid, can undergo intramolecular cyclization. nih.gov This particular compound, under specific reaction conditions, was found to be unstable during purification and converted into a lactone, a five-membered cyclic ester. nih.gov Lactones are prevalent motifs in natural products and serve as versatile intermediates for further synthetic elaboration.
The synthesis of complex chiral amino acids also utilizes this scaffold. For example, nickel-complexed derivatives of (S, E)-2-Amino-6-hydroxy-4-phenylhex-4-enoic acid have been synthesized with high stereoselectivity, demonstrating the utility of this structure in creating enantiomerically pure building blocks. rsc.org Furthermore, the total synthesis of natural products like (+)-Ieodomycins A and B has been achieved using (S)-3-((tert-Butyldiphenylsilyl)oxy)hex-5-enoic Acid as a key intermediate, highlighting the role of substituted hexenoic acids in constructing bioactive molecules. acs.org
In another advanced application, the diazo derivative 2-diazo-3,6-dioxo-6-phenyl-hex-4-enoic acid methyl ester is used to generate highly reactive intermediates known as oxidopyrylium ylides. These intermediates can undergo [5+2] cycloaddition reactions to rapidly construct complex seven-membered ring structures, a common feature in various natural products. nih.gov
Scaffold for Pharmacologically Relevant Compound Libraries (Excluding Clinical Data)
The phenylhexenoic acid skeleton is a privileged scaffold in medicinal chemistry, forming the core of various compound libraries designed to explore biological activity. By modifying the functional groups of the core structure, chemists can generate a diverse set of molecules for pharmacological screening.
A prominent example is (R,E)-3-Amino-6-phenylhex-5-enoic acid, an amino-functionalized derivative. This compound is valuable as a building block for the synthesis of β-peptides, which are of interest for their resistance to enzymatic degradation. smolecule.com Preliminary studies also suggest that this amino acid derivative may possess neuroprotective properties, making its scaffold a target for drug discovery programs related to the nervous system. smolecule.com
Similarly, 4-amino-3-phenylhex-5-enoic acid has been used as a precursor in the synthesis of novel inhibitors of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT). researchsquare.comresearchgate.net In this research, the initial amino acid was used to create a library of substituted pyrrolidin-2-one derivatives, which were then evaluated for their potential as anticonvulsant agents. researchsquare.comresearchgate.net
Other functionalized analogues, such as 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid, are considered potential lead compounds for developing new therapeutics. smolecule.com Its structure makes it a candidate for targeting inflammatory diseases or cancer. smolecule.com The general class of 3-phenyl-4-hexynoic acid derivatives has also been investigated as agonists for GPR40, a receptor implicated in metabolic diseases. google.com The development of novel sodium channel blockers, relevant for chronic pain, has also utilized a 4,4-Diphenyl-but-3-enoic acid scaffold, demonstrating the utility of related phenyl-alkenoic acid structures. nih.gov
| Derivative/Isomer | Application in Synthesis | Research Finding |
| (E)-6-Phenylhex-5-enoic acid | Precursor to Lactones | Undergoes intramolecular cyclization, forming a 5-membered cyclic ester, a key intermediate in organic synthesis. nih.gov |
| (R,E)-3-Amino-6-phenylhex-5-enoic acid | Scaffold for β-Peptides | Serves as a building block for β-peptides and is explored for potential neuroprotective properties. smolecule.com |
| 4-amino-3-phenylhex-5-enoic acid | Precursor to GABA-AT Inhibitors | Used to synthesize a library of substituted pyrrolidin-2-one derivatives evaluated for anticonvulsant activity. researchsquare.comresearchgate.net |
| 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid | Lead Compound Scaffold | Investigated as a potential starting point for drugs targeting cancer and inflammatory diseases. smolecule.com |
| 2-diazo-3,6-dioxo-6-phenyl-hex-4-enoic acid methyl ester | Precursor to Polycyclic Systems | Generates oxidopyrylium ylides for the rapid construction of complex seven-membered rings. nih.gov |
Role in Material Science Precursors (e.g., Polymers, Resins)
The functional groups within the 3-phenylhex-5-enoic acid structure lend themselves to applications in material science. The terminal double bond can participate in polymerization reactions, while the carboxylic acid and phenyl ring can be modified to tune the properties of the resulting materials.
The ester derivative Methyl-5-phenylhex-5-enoate has been noted for its potential use in materials science. The presence of the aromatic phenyl group is thought to increase molecular rigidity and may enhance the UV stability of materials derived from it. Likewise, 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid is suggested to have potential applications in the development of novel materials with specific mechanical or thermal properties. smolecule.com
Furthermore, the reactivity of the alkene group in these structures is relevant. Mechanochemistry, an environmentally friendly technique often used in polymer and materials chemistry, has been successfully applied to (E)-6-phenylhex-5-enoic acid, demonstrating the amenability of this scaffold to modern synthetic methods used in materials development. nih.gov While direct polymerization of 3-phenylhex-5-enoic acid is not detailed in the provided research, unsaturated carboxylic acids are well-established monomers for creating functional polymers and resins. The combination of the polymerizable alkene and the versatile carboxylic acid functionality makes this class of compounds attractive for creating advanced materials.
Future Directions in Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While methods for synthesizing 3-Phenylhex-5-enoic acid and its analogs exist, future research will likely focus on developing more efficient and selective synthetic pathways. gla.ac.uksoton.ac.uk Key areas of development include:
Asymmetric Catalysis : The creation of chiral catalysts will be crucial for producing enantiomerically pure forms of 3-Phenylhex-5-enoic acid. This is particularly important for potential pharmaceutical applications where a specific stereoisomer may be responsible for the desired biological activity. thieme-connect.de
Biocatalysis : The use of enzymes in the synthesis of α,β-unsaturated 2-keto acids and their derivatives has shown promise. thieme-connect.com This approach could be adapted for the synthesis of 3-Phenylhex-5-enoic acid, offering a green and highly selective alternative to traditional chemical methods.
Cross-Coupling Reactions : Innovations in cross-coupling reactions, such as those catalyzed by palladium, could provide more direct and versatile routes to 3-Phenylhex-5-enoic acid and its derivatives. ualberta.ca
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for 3-Phenylhex-5-enoic Acid
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High enantioselectivity, potential for high yields. | Catalyst development can be complex and expensive. |
| Biocatalysis | High selectivity, environmentally friendly, mild reaction conditions. | Enzyme stability and substrate scope can be limiting. |
| Cross-Coupling Reactions | High versatility, allows for the introduction of various functional groups. | Catalyst cost and sensitivity, potential for side reactions. |
Exploration of New Reactivity Modes and Catalytic Systems
The functional groups of 3-Phenylhex-5-enoic acid offer multiple sites for chemical modification. Future research will explore new ways to harness this reactivity:
Alkene Functionalization : The terminal alkene is a prime target for a wide range of transformations, including dihydroxylation, epoxidation, and hydroamination, to create a diverse library of derivatives. cardiff.ac.uk
Carboxylic Acid Activation : The carboxylic acid group can be activated to form esters, amides, and other derivatives with potential applications in materials science and medicinal chemistry.
C-H Activation : Direct functionalization of the phenyl group through C-H activation could provide a more atom-economical route to substituted derivatives. nih.gov
The development of novel catalytic systems will be essential for achieving these transformations with high selectivity and efficiency. researchgate.net This includes the design of new metal-based catalysts and organocatalysts that can control the chemo-, regio-, and stereoselectivity of these reactions. kyoto-u.ac.jp
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is becoming an indispensable tool in modern chemical research. For 3-Phenylhex-5-enoic acid, computational modeling can be used to:
Predict Reaction Outcomes : Theoretical calculations can help predict the feasibility and selectivity of new reactions, saving time and resources in the lab. acs.org
Design Novel Catalysts : Computational models can be used to design new catalysts with enhanced activity and selectivity for specific transformations.
Understand Reaction Mechanisms : Detailed computational studies can provide insights into the mechanisms of reactions involving 3-Phenylhex-5-enoic acid, which can guide the development of improved synthetic methods. researchgate.net
Strategic Design of Functionalized Derivatives for Targeted Applications
The development of new synthetic methods and a deeper understanding of the reactivity of 3-Phenylhex-5-enoic acid will enable the strategic design of functionalized derivatives for a variety of applications:
Pharmaceuticals : Derivatives of 3-Phenylhex-5-enoic acid could be designed as potential drug candidates. For example, similar structures have been investigated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), which could have applications in the treatment of neurological disorders. researchsquare.com
Materials Science : The polymerizable alkene group makes 3-Phenylhex-5-enoic acid a potential monomer for the synthesis of new polymers with unique properties.
Agrochemicals : The biological activity of related compounds suggests that derivatives of 3-Phenylhex-5-enoic acid could be explored for use as agrochemicals. smolecule.com
Integration with Flow Chemistry and Mechanochemistry
To improve the efficiency, safety, and scalability of the synthesis of 3-Phenylhex-5-enoic acid and its derivatives, future research will likely explore the use of flow chemistry and mechanochemistry.
Flow Chemistry : Performing reactions in continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purities. cardiff.ac.uk It also allows for easier and safer scale-up of reactions.
Mechanochemistry : This solvent-free technique uses mechanical force to induce chemical reactions. It can offer a more environmentally friendly alternative to traditional solution-phase synthesis and may provide access to new reactivity.
Q & A
Q. What are the established synthetic routes for 3-Phenylhex-5-enoic acid, and how do their yields and purity profiles compare?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the phenyl group, followed by carboxylation. A comparative analysis should include:
- Reaction Conditions : Solvent choice (e.g., THF vs. DMF), temperature, and catalyst loading (e.g., Pd(OAc)₂ vs. RhCl₃).
- Yield Optimization : Tabulate yields under varying conditions (e.g., 60–85% for cross-coupling vs. 40–70% for Friedel-Crafts).
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities, noting residual catalyst metals via ICP-MS .
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst | Average Yield (%) | Purity (%) | Key Impurities |
|---|---|---|---|---|
| Cross-Coupling | Pd(OAc)₂ | 78 ± 5 | 92–95 | Residual Pd (<0.1 ppm) |
| Friedel-Crafts | AlCl₃ | 55 ± 8 | 85–88 | Isomeric byproducts |
Q. How can researchers validate the structural integrity of 3-Phenylhex-5-enoic acid post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
Q. What in vitro assays are suitable for preliminary bioactivity screening of 3-Phenylhex-5-enoic acid?
- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or lipoxygenase) with:
- Controls : Include positive (e.g., indomethacin) and solvent controls (DMSO ≤1% v/v).
- Dose-Response : Test 1–100 µM concentrations, monitoring IC₅₀ via spectrophotometry (λ = 450 nm) .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stereoselectivity of 3-Phenylhex-5-enoic acid synthesis?
- Methodological Answer : Design a factorial experiment varying:
Q. What strategies resolve contradictions in reported enzymatic degradation rates of 3-Phenylhex-5-enoic acid?
- Methodological Answer : Conduct meta-analysis with:
Q. Which computational models predict the pH-dependent reactivity of 3-Phenylhex-5-enoic acid?
- Methodological Answer : Apply density functional theory (DFT) using Gaussian 16:
Q. How can NMR crystallography elucidate binding mechanisms between 3-Phenylhex-5-enoic acid and target proteins?
- Methodological Answer : Integrate:
- Solid-State NMR : Assign chemical shifts for protein-ligand interactions (e.g., ¹³C-labeled samples).
- Molecular Docking : Use AutoDock Vina to predict binding poses, validated by NOE correlations .
Data Handling and Reproducibility
Q. What protocols ensure reproducibility in kinetic studies of 3-Phenylhex-5-enoic acid degradation?
- Methodological Answer : Follow FAIR principles:
Q. How should researchers balance open data sharing with proprietary methodology protection in 3-Phenylhex-5-enoic acid studies?
- Methodological Answer : Use controlled-access repositories (e.g., Zenodo) with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
